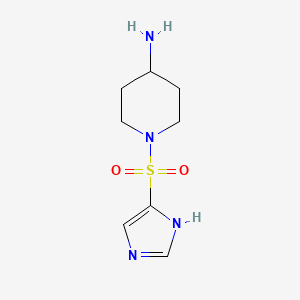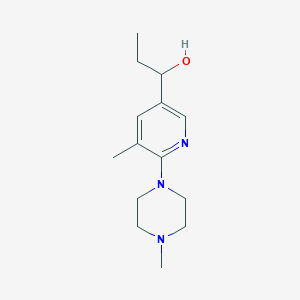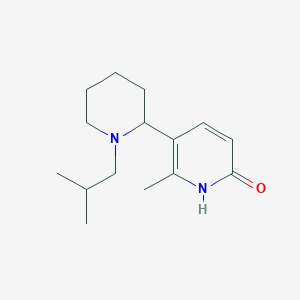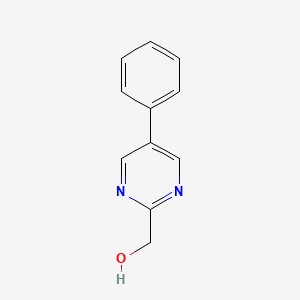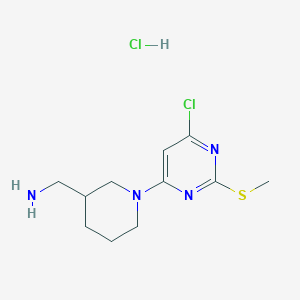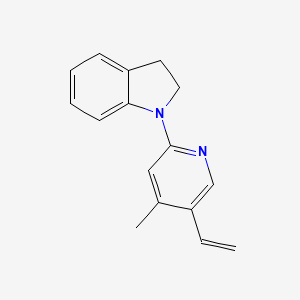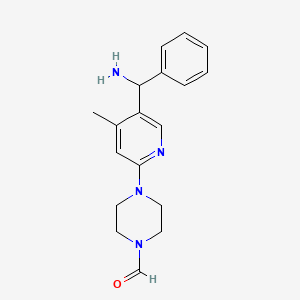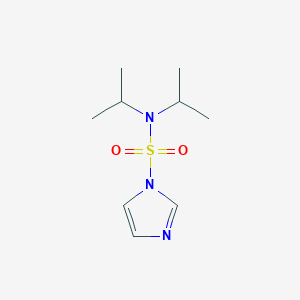
N,N-Diisopropyl-1H-imidazole-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diisopropyl-1H-imidazole-1-sulfonamide: is an organic compound that belongs to the class of imidazole derivatives It is characterized by the presence of a sulfonamide group attached to the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-1H-imidazole-1-sulfonamide typically involves the reaction of imidazole with sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diisopropyl-1H-imidazole-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Diisopropyl-1H-imidazole-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide linkages.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-1H-imidazole-1-sulfonamide
- N,N-Diethyl-1H-imidazole-1-sulfonamide
- N,N-Dipropyl-1H-imidazole-1-sulfonamide
Uniqueness
N,N-Diisopropyl-1H-imidazole-1-sulfonamide is unique due to its specific steric and electronic properties conferred by the diisopropyl groups. These properties can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C9H17N3O2S |
|---|---|
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
N,N-di(propan-2-yl)imidazole-1-sulfonamide |
InChI |
InChI=1S/C9H17N3O2S/c1-8(2)12(9(3)4)15(13,14)11-6-5-10-7-11/h5-9H,1-4H3 |
Clave InChI |
UDFYIXVUBLLFFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)S(=O)(=O)N1C=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B11805363.png)
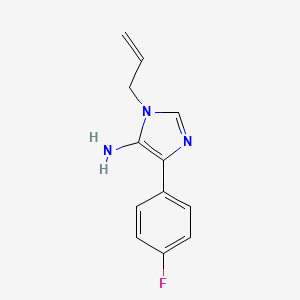
![3-Mercapto-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B11805384.png)
